

5-Amino-2,4-dichloropyrimidine CAS number 5177-27-5 properties

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Compound of Interest

Compound Name: 5-Amino-2,4-dichloropyrimidine

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An In-depth Technical Guide to **5-Amino-2,4-dichloropyrimidine** (CAS 5177-27-5) for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of **5-Amino-2,4-dichloropyrimidine**, a pivotal heterocyclic building block in modern synthetic chemistry. Designed for researchers, medicinal chemists, and process development scientists, this document moves beyond a simple recitation of facts to offer field-proven insights into the compound's reactivity, synthesis, and application, ensuring a deep and practical understanding of its utility.

Core Molecular Profile and Physicochemical Properties

5-Amino-2,4-dichloropyrimidine (CAS: 5177-27-5) is a stable, crystalline solid that serves as a highly versatile intermediate.^{[1][2]} Its structure, featuring a pyrimidine core with two reactive chlorine atoms and an amino group, presents a unique electronic landscape that dictates its synthetic applications. The electron-deficient nature of the pyrimidine ring, compounded by the inductive effect of the two chlorine atoms, makes the C2 and C4 positions highly susceptible to nucleophilic attack.

The core physicochemical properties are summarized below for rapid assessment and experimental planning.

Property	Value	Source(s)
CAS Number	5177-27-5	[3]
Molecular Formula	C ₄ H ₃ Cl ₂ N ₃	[4]
Molecular Weight	163.99 g/mol	[4]
Appearance	Yellow to pinkish or brown crystalline powder/solid	[1][5][6]
Melting Point	118-123 °C	
Solubility	Soluble in DMSO, Methanol	[6][7]
Storage Conditions	2-8°C, inert atmosphere, protect from light and moisture	[8]
pKa (Predicted)	-1.55 ± 0.29	[6]
XLogP3 (Predicted)	1.4	[4]
Hydrogen Bond Donors	1	[4]
Hydrogen Bond Acceptors	3	[4]

Spectroscopic Signature for Compound Verification

Confirmation of the structural integrity of **5-Amino-2,4-dichloropyrimidine** is critical. While raw spectra are proprietary to suppliers, the expected spectroscopic characteristics are well-defined based on its structure and data from analogous compounds.

- ¹H NMR: The proton nuclear magnetic resonance spectrum is expected to be simple. A singlet should be observed for the C6-H proton in the aromatic region (typically δ 8.0-8.5 ppm). A broad singlet corresponding to the two protons of the C5-NH₂ group will also be present, with a chemical shift that can vary depending on solvent and concentration.
- ¹³C NMR: The carbon NMR spectrum should display four distinct signals for the four carbon atoms in the pyrimidine ring. The chemical shifts are influenced by the attached halogens and the amino group, with the chlorinated carbons (C2 and C4) expected to be significantly downfield.

- FT-IR Spectroscopy: The infrared spectrum provides key information about the functional groups. Characteristic absorption bands would include N-H stretching vibrations for the primary amine (typically in the $3300\text{-}3500\text{ cm}^{-1}$ region), C-Cl stretching vibrations (usually below 800 cm^{-1}), and various C=C and C=N stretching vibrations characteristic of the pyrimidine ring (in the $1400\text{-}1600\text{ cm}^{-1}$ region).^[9]
- Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for a molecule containing two chlorine atoms, with the molecular ion peak (M^+) at $m/z \approx 163$, accompanied by $(M+2)^+$ and $(M+4)^+$ peaks in an approximate 9:6:1 ratio.

Chemical Reactivity: A Tale of Two Chlorines

The synthetic utility of **5-Amino-2,4-dichloropyrimidine** is dominated by the differential reactivity of its two chlorine atoms at the C2 and C4 positions. These positions are activated towards Nucleophilic Aromatic Substitution (SNAr) and palladium-catalyzed cross-coupling reactions.

Regioselectivity in Nucleophilic Aromatic Substitution (SNAr)

For most dichloropyrimidines, nucleophilic attack preferentially occurs at the C4 position.^{[8][10]} This is attributed to the ability of the para-nitrogen (N1) to better stabilize the negative charge in the Meisenheimer intermediate compared to the ortho-nitrogen (N3) during C2 attack.^[10] However, the electronic nature of other ring substituents plays a crucial role. The C5-amino group is electron-donating, which can modulate the relative electrophilicity of the C2 and C4 positions. While C4 substitution is still generally favored, reaction conditions can be tuned to influence selectivity.

Caption: General regioselectivity in S(N)Ar reactions.

Palladium-Catalyzed Cross-Coupling Reactions

Similar regioselectivity is observed in palladium-catalyzed reactions like the Suzuki-Miyaura coupling.^{[11][12][13]} The oxidative addition of the palladium(0) catalyst occurs preferentially at the C4-Cl bond. This allows for the selective introduction of aryl, heteroaryl, or alkyl groups at this position, leaving the C2-Cl available for subsequent transformations. This stepwise functionalization is a cornerstone of its use in building complex molecular architectures.

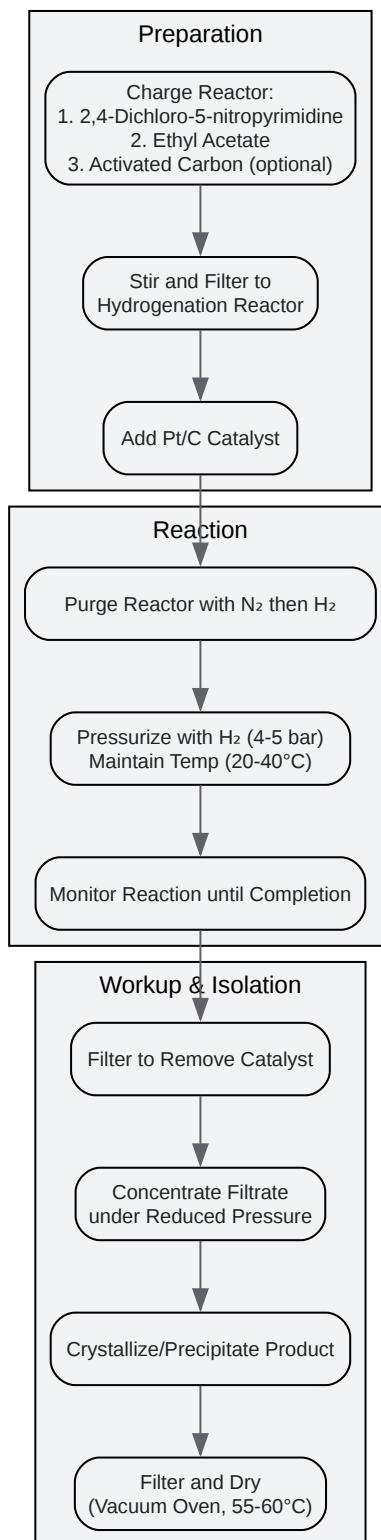
Synthesis and Key Experimental Protocols

A reliable supply of high-purity starting material is paramount. The most common and scalable synthesis involves the reduction of its nitro precursor, 2,4-dichloro-5-nitropyrimidine.

Protocol: Synthesis via Catalytic Hydrogenation

This protocol is adapted from established industrial processes and offers high yield and purity while avoiding the heavy metal waste associated with stoichiometric reductants like iron powder.[\[14\]](#)

Synthesis Workflow via Catalytic Hydrogenation

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Caption: Key stages in the synthesis of the title compound.

Step-by-Step Methodology:

- **Reactor Charging:** To a suitable reactor, charge 2,4-dichloro-5-nitropyrimidine (1.0 eq) followed by ethyl acetate (approx. 9 volumes). Optionally, add activated carbon (e.g., 5% w/w) and stir the mixture at ambient temperature (20-30°C) for 1 hour to decolorize.
- **Preparation for Hydrogenation:** Filter the mixture to remove the carbon, transferring the filtrate to a hydrogenation-rated reactor. Rinse the filter cake with additional ethyl acetate (approx. 1 volume) and add to the reactor.
- **Catalyst Addition:** Purge the hydrogenation reactor with nitrogen. Carefully add wet platinum on carbon (Pt/C) catalyst (e.g., 5 mol% Pt, 50-70% water content).
- **Hydrogenation Reaction:** Adjust the internal temperature to 15-25°C. Purge the reactor three times with hydrogen gas. Pressurize the reactor to 4-5 bar with hydrogen and begin vigorous agitation. The reaction is exothermic; maintain the temperature between 20-40°C.
- **Monitoring and Completion:** Monitor the reaction progress by analyzing aliquots (e.g., via HPLC or TLC). The reaction typically continues until hydrogen uptake ceases.
- **Workup:** Once complete, vent the reactor and purge with nitrogen. Filter the reaction mixture through a pad of celite to remove the Pt/C catalyst.
- **Isolation:** Concentrate the filtrate under reduced pressure. The product can then be isolated by crystallization, often by cooling the concentrated solution or by adding an anti-solvent like heptane.
- **Drying:** Filter the resulting solid and dry in a vacuum oven at 55-60°C to a constant weight to yield **5-Amino-2,4-dichloropyrimidine** as a crystalline solid.

Causality Note: The use of catalytic hydrogenation is preferred in modern synthesis for its efficiency and cleaner profile.^[14] Ethyl acetate is a good solvent choice for both the starting material and product, facilitating an easy workup. Filtering off the heterogeneous catalyst is a simple and effective purification step.

Protocol: Suzuki-Miyaura Cross-Coupling

This representative protocol demonstrates the selective functionalization at the C4 position.

Step-by-Step Methodology:

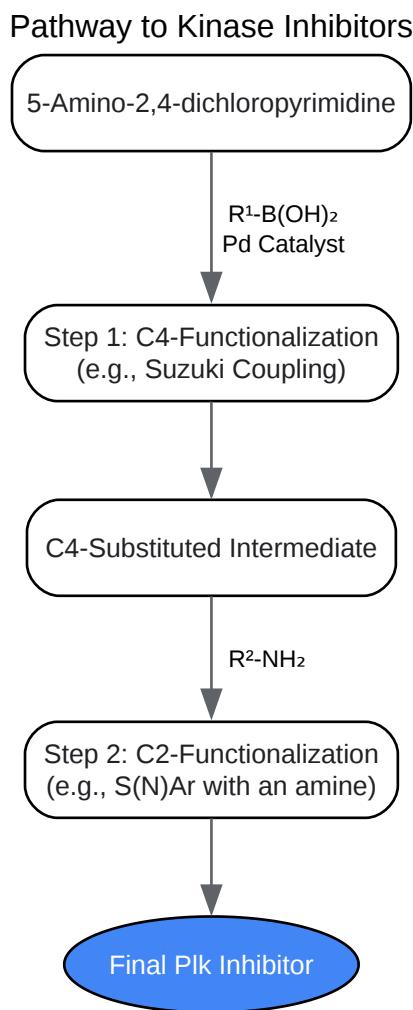
- **Inert Atmosphere:** To a reaction vessel equipped with a condenser and magnetic stirrer, add **5-Amino-2,4-dichloropyrimidine** (1.0 eq), the desired arylboronic acid (1.0-1.2 eq), and a base such as K_2CO_3 or Cs_2CO_3 (2.0-3.0 eq).
- **Solvent and Degassing:** Add a solvent mixture, such as Toluene/Ethanol/Water (e.g., in a 4:1:1 ratio).[11] Degas the mixture thoroughly by bubbling argon or nitrogen through it for 15-20 minutes.
- **Catalyst Addition:** Under a positive pressure of inert gas, add the palladium catalyst, such as $Pd(PPh_3)_4$ (0.5-5 mol%).[13]
- **Reaction:** Heat the reaction mixture to a temperature between 55-85°C. Monitor the reaction progress by TLC or LC-MS.
- **Workup:** Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.
- **Purification:** Dry the organic layer over anhydrous Na_2SO_4 or $MgSO_4$, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to obtain the C4-arylated product.

Trustworthiness Note: This self-validating protocol relies on monitoring by chromatography (TLC/LC-MS) at each stage to confirm the consumption of starting material and the formation of the desired regioselective product before proceeding to workup and purification.

Applications in Drug Discovery: A Scaffold for Kinase Inhibitors

The aminopyrimidine scaffold is a "privileged structure" in medicinal chemistry, frequently found in the active sites of protein kinases. **5-Amino-2,4-dichloropyrimidine** is a known building block for the synthesis of inhibitors targeting Polo-like kinases (Plk), particularly Plk1 and Plk4.[3][15][16] These kinases are critical regulators of cell cycle progression, and their overexpression is linked to various cancers, making them attractive therapeutic targets.[15][16]

The synthetic strategy typically involves a sequential substitution, first at C4 (e.g., Suzuki coupling) followed by a second substitution at C2 (e.g., SNAr), to build the final complex inhibitor molecule.



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Caption: General synthetic route to Plk inhibitors.

Safety and Handling

5-Amino-2,4-dichloropyrimidine is a hazardous substance and must be handled with appropriate precautions in a controlled laboratory environment.

Hazard Class	GHS Code(s)	Precaution
Acute Toxicity, Oral	H301 (Toxic if swallowed)	Do not eat, drink or smoke when using. IF SWALLOWED: Immediately call a POISON CENTER/doctor.[9]
Skin Sensitization	H317 (May cause an allergic skin reaction)	Wear protective gloves. If skin irritation or rash occurs: Get medical advice.[9]
Serious Eye Damage	H318 (Causes serious eye damage)	Wear eye/face protection. IF IN EYES: Rinse cautiously with water for several minutes.[9]

Handling Recommendations:

- Use in a well-ventilated area or fume hood.
- Wear standard personal protective equipment (PPE): safety glasses/goggles, nitrile gloves, and a lab coat.
- Avoid breathing dust.
- Wash hands thoroughly after handling.
- Store in a tightly sealed container in a cool, dry place as recommended.

Conclusion

5-Amino-2,4-dichloropyrimidine is more than a simple chemical intermediate; it is a versatile platform for the construction of complex, high-value molecules. Its well-defined, yet tunable, reactivity at the C2 and C4 positions allows for selective and sequential functionalization through robust SNAr and cross-coupling methodologies. This predictable reactivity, combined with its role as a key scaffold for potent kinase inhibitors, ensures its continued importance in both academic research and the pharmaceutical industry. A thorough understanding of its properties, reactivity, and handling, as outlined in this guide, is essential for any scientist looking to leverage its full potential.

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